molecular formula C10H11N3O B1522006 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one CAS No. 1211122-33-6

1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B1522006
CAS No.: 1211122-33-6
M. Wt: 189.21 g/mol
InChI Key: DERVFPBOJWYPKI-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one (CAS 1211122-33-6) is a versatile small molecule scaffold with a molecular weight of 189.21 g/mol and the molecular formula C10H11N3O . This compound features an imidazol-2-one ring fused with a 3-aminophenyl group, a structure that serves as a key synthon in the development of novel chemical entities . The imidazole core is a privileged structure in medicinal chemistry and is found in a wide range of therapeutic agents, including antifungals, antihistamines, antiulcer, and antitumor drugs . As a multi-functional heterocycle, it provides researchers with a flexible building block for constructing diverse compound libraries. Its molecular structure, containing nitrogen atoms and an aromatic system, allows for interactions with various biological targets, making it valuable in drug discovery and development programs . The primary amino group on the phenyl ring offers a convenient handle for further chemical modification through condensation, amidation, or other coupling reactions, enabling the exploration of structure-activity relationships (SAR). This product is intended for research purposes as a chemical intermediate or a core structure in the synthesis of more complex molecules. It is supplied with a minimum purity of 95% . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(3-aminophenyl)-4-methyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERVFPBOJWYPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211122-33-6
Record name 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
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Biological Activity

1-(3-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one (CAS No. 1211122-33-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial, antifungal, and other relevant biological activities.

Chemical Structure and Properties

The compound features a unique imidazole ring structure, which is known for its diverse biological activities. The presence of an amino group and a methyl substituent contributes to its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various imidazole derivatives, including this compound.

Case Studies

  • In Vitro Studies : A study evaluated the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 0.01 to 0.05 mg/mL, indicating significant antibacterial activity compared to standard antibiotics .
  • Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis. This mechanism is consistent with other imidazole derivatives that exhibit similar properties .

Antifungal Activity

The antifungal properties of this compound have also been investigated.

Research Findings

  • Fungal Strains Tested : The compound was tested against Candida albicans and Aspergillus niger. Results showed MIC values ranging from 0.005 to 0.02 mg/mL, demonstrating effective antifungal activity .
  • Comparative Efficacy : In comparative studies with other antifungal agents, this compound exhibited superior activity against resistant strains of fungi, suggesting its potential for therapeutic applications in treating fungal infections .

Cytotoxicity and Safety Profile

Assessments of cytotoxicity revealed that while the compound is effective against bacteria and fungi, it exhibits low toxicity towards human cell lines at therapeutic concentrations. This safety profile is crucial for its potential development as a therapeutic agent .

Summary of Biological Activities

The following table summarizes the biological activities and findings related to this compound:

Activity Type Tested Organisms MIC (mg/mL) Notes
AntibacterialS. aureus, E. coli0.01 - 0.05Disrupts cell wall synthesis
AntifungalC. albicans, A. niger0.005 - 0.02Effective against resistant strains
CytotoxicityHuman cell lines>100Low toxicity at therapeutic doses

Scientific Research Applications

1-(3-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has demonstrated potential biological activities, including antibacterial and antifungal properties.

Antibacterial Activity

In vitro studies have shown that the compound is effective against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 0.01 to 0.05 mg/mL, indicating significant antibacterial activity compared to standard antibiotics. The compound disrupts bacterial cell wall synthesis, leading to cell lysis, a mechanism consistent with other imidazole derivatives.

Antifungal Activity

The compound has also been tested against Candida albicans and Aspergillus niger, with MIC values ranging from 0.005 to 0.02 mg/mL, demonstrating effective antifungal activity. In comparative studies, this compound exhibited superior activity against resistant strains of fungi compared to other antifungal agents, suggesting its potential for therapeutic applications in treating fungal infections.

Cytotoxicity and Safety Profile

Assessments of cytotoxicity revealed that the compound exhibits low toxicity towards human cell lines at therapeutic concentrations while remaining effective against bacteria and fungi. This safety profile supports its potential development as a therapeutic agent.

Summary of Biological Activities

Activity TypeTested OrganismsMIC (mg/mL)Notes
AntibacterialS. aureus, E. coli0.01 - 0.05Disrupts cell wall synthesis
AntifungalC. albicans, A. niger0.005 - 0.02Effective against resistant strains
CytotoxicityHuman cell lines>100Low toxicity at therapeutic doses

Retrosynthesis Analysis

Research and Development

Chemical Reactions Analysis

1.2. Derivatization Reactions

Reaction TypeReagents/ConditionsProductsYieldReference
Acylation Acetyl chloride, DCM, TEA1-(3-Acetamidophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one78%
Sulfonation Tosyl chloride, pyridine1-(3-Tosylamidophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one65%
Urea Formation Phenyl isocyanate, THF1-(3-(3-Phenylureido)phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one52%

Reactivity with Electrophiles

The 3-aminophenyl group exhibits strong nucleophilicity, enabling reactions with:

  • Isocyanates/Isothiocyanates : Forms ureas or thioureas via nucleophilic addition .

  • Carbonyl Compounds : Condenses with aldehydes (e.g., benzaldehyde) to form Schiff bases under mild acidic conditions .

Example Reaction :

1 3 Aminophenyl 5 methyl imidazol 2 one+R NCOUrea derivative[6][10]\text{1 3 Aminophenyl 5 methyl imidazol 2 one}+\text{R NCO}\rightarrow \text{Urea derivative}\quad[6][10]

Ring-Opening and Rearrangement

Under harsh conditions, the imidazol-2-one ring undergoes transformations:

  • Acid-Mediated Rearrangement : Treatment with concentrated HCl induces ring contraction to form 4-(2-aminophenyl)-1,3-dihydroimidazol-2-ones .

  • Oxidative Ring Expansion : Reaction with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) forms fused benzimidazole derivatives .

Mechanistic Pathway :

Imidazol 2 oneDDQBenzimidazo 1 2 b 1 3 5 triazepinone[1][5]\text{Imidazol 2 one}\xrightarrow{\text{DDQ}}\text{Benzimidazo 1 2 b 1 3 5 triazepinone}\quad[1][5]

Biological Interactions

The compound’s bioactivity stems from its interaction with biological targets:

  • NLRP3 Inflammasome Inhibition : Derivatives reduce pyroptosis (39% inhibition at 10 µM) and IL-1β release in macrophages .

  • Antimicrobial Activity : Urea derivatives show moderate activity against S. aureus (MIC = 32 µg/mL) .

Stability and Degradation

  • Hydrolytic Stability : Resists hydrolysis in neutral aqueous media but degrades under strongly acidic/basic conditions to yield aniline derivatives .

  • Photodegradation : UV exposure induces cleavage of the imidazolone ring, forming 3-aminoacetophenone analogs.

Comparison with Similar Compounds

Structural Features :

  • Substituents: 5-Methyl group: Introduces steric bulk and lipophilicity. 3-Aminophenyl group: The amino moiety at the meta position enables hydrogen bonding and may influence electronic properties.
  • Cyclization of substituted anilines with triphosgene (BTC), as seen in benzo[d]imidazol-2(3H)-one derivatives .
  • Condensation reactions involving aldehydes and diamines, common in imidazole-triazole hybrid synthesis .

Comparison with Similar Compounds

The structural and functional variations among imidazolone derivatives significantly impact their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazolone Derivatives

Compound Name Substituents Molecular Formula Key Properties/Activities References
1-(3-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one 3-Aminophenyl, 5-methyl C₁₀H₁₂N₃O* Potential H-bonding, no reported bioactivity
1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one 4-Chlorophenyl, 5-methyl C₁₀H₉ClN₂O Molecular weight: 208.64; commercial availability
1-(2-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one 2-Aminophenyl, 5-methyl (positional isomer) C₁₀H₁₂N₃O* Supplier-listed; bioactivity unreported
1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one 1-Methyl, 5-phenyl C₁₀H₁₀N₂O InChIKey: ZNQYIJSZNTVZTF-UHFFFAOYSA-N; structural data available
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Benzoimidazolone with sulfonamide Varies Antitumor potential via substitution/cyclization

* Note: Molecular formula inferred from structural analysis; discrepancies exist in literature (e.g., C₁₀H₁₃N₅ in likely erroneous).

Key Comparison Points:

A. Substituent Effects

  • Amino vs. Chloro: The 3-aminophenyl group (target compound) enhances polarity and H-bonding capacity compared to the 4-chlorophenyl analog (), which is more lipophilic and electron-withdrawing.

Notes

Data Discrepancies : Molecular formula inconsistencies (e.g., C₁₀H₁₃N₅ in vs. inferred C₁₀H₁₂N₃O) highlight the need for verification via authoritative databases or experimental characterization.

Biological Potential: The amino group’s role in NADPH oxidase activation (as seen in indole analogs ) suggests possible chemopreventive or antioxidant applications for the target compound, warranting further study.

Preparation Methods

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

One of the most efficient and modern methods for synthesizing imidazolidin-2-ones involves the intramolecular hydroamidation of propargylic ureas under mild, metal-free conditions. This approach has been demonstrated to afford imidazolidin-2-ones in excellent yields with high chemo- and regioselectivity.

  • Catalysts and Conditions: Strong organic bases such as TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) and BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) have been shown to catalyze the cyclization efficiently at room temperature in acetonitrile solvent. BEMP, in particular, provides quantitative yields in as little as 30 minutes with catalyst loadings as low as 1 mol%.

  • Reaction Scope: The method tolerates a variety of substituents on the aromatic ring, including electron-donating and electron-withdrawing groups, suggesting that a 3-aminophenyl substituent (as in the target compound) would be compatible.

  • Mechanism: The reaction proceeds via base-mediated isomerization to an allenamide intermediate, followed by intramolecular nucleophilic attack to form the five-membered imidazolidin-2-one ring.

Table 1. Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

Entry Base (mol %) Solvent Temperature (°C) Time (h) Yield (%)
1 TBD (10) MeCN 100 24 99
3 TBD (10) MeCN RT (22-23) 24 99
8 BEMP (10) MeCN RT 0.5 99
10 BEMP (1) MeCN RT 7 93

Note: RT = room temperature; MeCN = acetonitrile.

Detailed Preparation Method for 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Based on the above methodologies, a plausible and efficient synthetic route to this compound involves:

Step 1: Synthesis of a Propargylic Urea Intermediate

  • Starting from 3-aminophenyl derivatives, the corresponding propargylic urea can be prepared by reaction with an isocyanate or carbamoyl chloride derivative to introduce the urea functionality.

Step 2: Base-Catalyzed Intramolecular Cyclization

  • Using BEMP or TBD as a catalyst in acetonitrile at room temperature, the propargylic urea undergoes intramolecular hydroamidation to form the imidazolidin-2-one ring.

  • The methyl group at the 5-position can be introduced either by starting with a methyl-substituted precursor or by methylation after ring closure.

Step 3: Purification and Characterization

  • The product is purified by standard techniques such as recrystallization or chromatography.

  • Characterization is performed by NMR, IR, and mass spectrometry to confirm the structure.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 3-aminophenyl propargylic urea derivative
Catalyst BEMP (1-10 mol%) or TBD (10 mol%)
Solvent Acetonitrile (MeCN)
Temperature Room temperature (22–25 °C)
Reaction Time 0.5 to 24 hours depending on catalyst loading
Yield Up to 99%
Purification Methods Filtration, washing, recrystallization, chromatography
Characterization Techniques NMR (1H, 13C), LC-MS, IR

Q & A

Q. Table 1: Representative Synthesis Conditions

MethodSolventCatalystYield (%)Reference
ConventionalEthanolHCl (gaseous)65–70
Microwave-assistedDMFPTSA85–90

How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Structural confirmation relies on:

  • X-ray crystallography : Resolves bond lengths/angles and hydrogen bonding patterns. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • NMR spectroscopy : 1^1H NMR (e.g., δ 6.8–7.5 ppm for aromatic protons) and 13^{13}C NMR (e.g., carbonyl at ~170 ppm) confirm substituent positions .
  • FTIR : Peaks at ~3200 cm1^{-1} (N-H stretch) and ~1650 cm1^{-1} (C=O) validate functional groups .

What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies show:

  • pH sensitivity : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the imidazolone ring.
  • Thermal stability : Stable up to 150°C (TGA data), but prolonged heating above 100°C in solution causes decomposition .
    Recommendation : Store at 4°C in inert atmospheres (argon/nitrogen) to prevent oxidation.

Advanced Research Questions

How can computational modeling (e.g., DFT, molecular docking) predict reactivity or biological activity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aminophenyl group’s electron-donating effects enhance reactivity at the imidazolone carbonyl .
  • Molecular docking : Screens binding affinity to targets like enzymes (e.g., IDO1 inhibitors). The compound’s planar structure may fit into hydrophobic pockets, as seen in analogous imidazole derivatives .

Q. Table 2: Docking Scores for Analogous Compounds

Target ProteinBinding Energy (kcal/mol)Reference
IDO1 (Indoleamine 2,3-dioxygenase)-8.2 ± 0.3
CYP450 3A4-6.5 ± 0.5

How do structural modifications (e.g., substituent changes) affect biological activity in antimicrobial assays?

Substituents on the phenyl ring (e.g., halogens, methyl groups) modulate lipophilicity and membrane penetration. For example:

  • 3-Aminophenyl vs. 4-fluorophenyl : The amine group enhances solubility but reduces MIC values against S. aureus (MIC = 32 µg/mL vs. 64 µg/mL for fluoro-substituted analogs) .
  • Methyl group at position 5 : Increases steric hindrance, reducing off-target interactions in eukaryotic cells .

How can contradictory data on synthesis yields or bioactivity be resolved methodologically?

Contradictions arise from:

  • Purity of intermediates : HPLC monitoring (≥95% purity) minimizes variability .
  • Assay conditions : Standardize protocols (e.g., broth microdilution for MIC assays) to compare bioactivity across studies .
  • Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in crystal structures .

What mechanistic insights explain the compound’s role in catalytic or enzymatic processes?

The imidazolone ring acts as a hydrogen-bond acceptor, facilitating interactions with catalytic residues. For example:

  • In oxidation reactions , the carbonyl oxygen coordinates to metal centers (e.g., Cu2+^{2+} in laccase mimics) .
  • In enzyme inhibition , the aminophenyl group mimics transition-state analogs, blocking substrate binding pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

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